molecular formula C18H20NaO5S B12414055 Equilin 3-Sulfate-d4 (sodium salt)

Equilin 3-Sulfate-d4 (sodium salt)

Cat. No.: B12414055
M. Wt: 375.4 g/mol
InChI Key: RMFRALSRVMTLBI-HSWWYJIASA-N
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Description

Equilin 3-Sulfate-d4 (sodium salt) is a deuterium-labeled derivative of Equilin 3-Sulfate sodium salt. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Equilin 3-Sulfate-d4 (sodium salt) involves the deuteration of Equilin 3-Sulfate sodium saltThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Equilin 3-Sulfate-d4 (sodium salt) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Equilin 3-Sulfate-d4 (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Equilin 3-Sulfate-d4 (sodium salt) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Equilin 3-Sulfate-d4 (sodium salt) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The incorporation of deuterium can lead to changes in the rate of chemical reactions and the stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Equilin 3-Sulfate-d4 (sodium salt) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to differences in the pharmacokinetic and metabolic profiles compared to non-deuterated compounds, making it a valuable tool for studying drug behavior and interactions .

Properties

Molecular Formula

C18H20NaO5S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/t14-,16+,18+;/m1./s1/i3D,7D2,10D;

InChI Key

RMFRALSRVMTLBI-HSWWYJIASA-N

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H].[Na]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O.[Na]

Origin of Product

United States

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